N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H20BrN5OS. It is known for its unique structure, which includes a bromophenyl group, a triazole ring, and a sulfanyl-acetohydrazide moiety.
Preparation Methods
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Similar in structure but with different functional groups and applications.
N,N’-disulfanediyl-bis(N’-((E)-benzylidene)acetohydrazide): Shares the acetohydrazide moiety but differs in the presence of disulfide bonds.
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains thiourea instead of triazole and has different catalytic properties
Properties
Molecular Formula |
C24H20BrN5OS |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5OS/c1-17-11-13-20(14-12-17)30-23(18-7-3-2-4-8-18)28-29-24(30)32-16-22(31)27-26-15-19-9-5-6-10-21(19)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
GGFILNFSSHEBID-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Br)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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